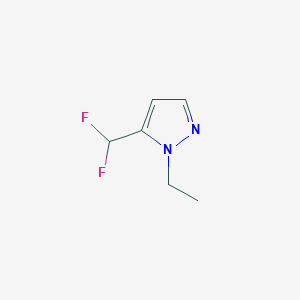

5-(difluoromethyl)-1-ethyl-1H-pyrazole

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of difluoromethyl-substituted pyrazoles involves the cyclocondensation of 3,4-substituted 5-aminopyrazoles with unsymmetrical 1,3-dicarbonyl compounds containing the difluoromethyl group . The reaction conditions can influence the regioselectivity of the difluoromethyl substitution .

Chemical Reactions Analysis

Difluoromethylation reactions have been extensively studied in recent years . These reactions involve the transfer of a CF2H group to a substrate, either through a fluorination process or a difluoromethylation process . The difluoromethylation process involves the use of reagents capable of releasing reactive intermediates such as the [18F]CF2H radical or [18F]difluorocarbene .

Wissenschaftliche Forschungsanwendungen

Synthesis and Characterization

Synthesis of Condensed Pyrazoles : Ethyl 5- and 3-triflyloxy-1H-pyrazole-4-carboxylates are used as precursors in Sonogashira-type cross-coupling reactions with various alkynes to synthesize condensed pyrazoles, including pyrano[4,3-c]pyrazol-4(1H)-ones and pyrazolo[4,3-c]pyridin-4-ones (Arbačiauskienė et al., 2011).

Structural and Spectral Investigations : 5-Methyl-1-phenyl-1H-pyrazole-4-carboxylic acid, a derivative, has been extensively studied using experimental and theoretical methods, providing insights into its structural and electronic properties (Viveka et al., 2016).

Crystal Structure Analysis : Ethyl 5-(trimethylsilyl)-1-1H-pyrazole-3-carboxylate, a related compound, has been synthesized and its crystal structure determined, providing insights into its molecular and electronic properties (Zhao & Wang, 2023).

Biological and Pharmaceutical Applications

Synthesis of Trifluoromethylated Pyrazoles : Ethyl 5-amino-3-trifluoromethyl-1H-pyrazole-4-carboxylate has been used for synthesizing trifluoromethylated pyrazoles, which have potential as fluorescent molecules and monocotyledonous inhibitors (Wu et al., 2006).

Antimicrobial and Antiproliferative Agents : Novel 5-functionalized-pyrazoles have been synthesized and evaluated for their antimicrobial and antidiabetic activity, with some compounds emerging as effective agents (Doddaramappa et al., 2015).

Structure-Activity Relationship in Pyrazoles : Evaluation of new tetra substituted pyrazolines revealed their antimicrobial and antioxidant activities, demonstrating the importance of structural variations in determining biological activity (Govindaraju et al., 2012).

Chemical Engineering and Material Science

Synthesis of Metal Coordination Polymers : Pyrazole derivatives have been used in the synthesis of metal coordination polymers, showcasing their utility in the field of material science (Cheng et al., 2017).

Synthesis of Darolutamide Intermediates : Ethyl 5-acetyl-1H-pyrazole-3-carboxylate, a key intermediate in the synthesis of darolutamide, has been produced through a safe and metal-free process, highlighting its importance in pharmaceutical manufacturing (Szilágyi et al., 2022).

Zukünftige Richtungen

The field of difluoromethylation has seen significant advances in recent years, particularly in the development of new reagents and methods for introducing the CF2H group . Future research in this area is likely to focus on further improving the efficiency and selectivity of these reactions, as well as exploring new applications in drug discovery and other areas .

Eigenschaften

IUPAC Name |

5-(difluoromethyl)-1-ethylpyrazole |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8F2N2/c1-2-10-5(6(7)8)3-4-9-10/h3-4,6H,2H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DBMNGZCHECDEIN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C(=CC=N1)C(F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8F2N2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

146.14 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(4-chlorophenyl)-7,7-dioxo-5,6-dihydrothieno[2,3-b]thiopyran-4-imine](/img/structure/B2734610.png)

![5-((3-Bromophenyl)(3,5-dimethylpiperidin-1-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2734611.png)

![N-(2-(benzo[d]oxazol-2-yl)phenyl)-4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)benzamide](/img/structure/B2734613.png)

![N-[[5-[2-(hydroxyamino)-2-oxoethyl]sulfanyl-4-methyl-1,2,4-triazol-3-yl]methyl]-4-methoxybenzamide](/img/structure/B2734621.png)

![N-[[1-[(3-chlorophenyl)methyl]benzimidazol-2-yl]methyl]-N-methylacetamide](/img/structure/B2734623.png)

![Methyl 4-[(4-morpholin-4-ylthian-4-yl)methylcarbamoyl]benzoate](/img/structure/B2734628.png)

![2-{[4-amino-5-(3,4-dimethoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(1-cyanocyclohexyl)acetamide](/img/structure/B2734631.png)